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Compound of Interest

Compound Name: 4-Bromopyridine-2-carbaldehyde

Cat. No.: B130245

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, the strategic value of a molecule is often defined by its functional versatility. 4-
Bromopyridine-2-carbaldehyde (CAS: 131747-63-2), henceforth 4-BPCA, stands as a
premier example of such a scaffold.[1] It possesses a unique structural duality: an electrophilic
aldehyde poised for a multitude of transformations and a strategically positioned bromine atom
on an electron-deficient pyridine ring, primed for sophisticated cross-coupling chemistry.[2] This
guide provides an in-depth exploration of the reactivity profile of 4-BPCA, moving beyond
simple reaction schemes to explain the underlying principles that govern its synthetic utility. The
protocols and insights presented herein are designed for researchers, scientists, and drug
development professionals seeking to leverage this powerful intermediate in their synthetic
campaigns.

Molecular Overview and Physicochemical
Properties

4-BPCA is a colorless to pale yellow solid soluble in common organic solvents like ethanol and
dimethylformamide.[3] The molecule's reactivity is dictated by the interplay of its three core
components: the pyridine nitrogen, the C2-aldehyde, and the C4-bromo substituent. The
electron-withdrawing nature of the pyridine nitrogen atom creates an electron-deficient
aromatic system, which activates the C4 position for both nucleophilic aromatic substitution and
oxidative addition in catalytic cycles.[4][5]
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Property Value Source
CAS Number 131747-63-2 [6]
Molecular Formula CeH4BrNO [3161[7]
Molecular Weight 186.01 g/mol [31[61[7]
Appearance Colorless to pale yellow solid [3]

4-bromopyridine-2-
IUPAC Name [7]
carbaldehyde

4-Bromo-2-formylpyridine, 4-
Synonyms . [BII71181[°]
Bromopicolinaldehyde

Synthesis: The Swern Oxidation Approach

While various methods can be conceptualized, a reliable and commonly cited route to 4-BPCA
is the Swern oxidation of the corresponding alcohol, (4-bromopyridin-2-yl)ymethanol. This
method is favored for its mild conditions, which prevent over-oxidation to the carboxylic acid
and are compatible with the sensitive aldehyde product.
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Swern Oxidation Workflow
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Caption: Workflow for the synthesis of 4-BPCA via Swern Oxidation.

Experimental Protocol: Synthesis of 4-BPCA[10]
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Vessel Preparation: To a 5L three-necked flask under a nitrogen atmosphere, add 3L of
dichloromethane (DCM). Cool the vessel to -60 °C using a suitable cooling bath.

Activator Addition: Slowly add 240 g of oxalyl chloride dropwise to the cooled DCM,
maintaining the temperature at -60 °C.

DMSO Addition: Following the oxalyl chloride, add 295.6 g of dimethyl sulfoxide (DMSQO)
dropwise. Ensure the temperature remains at -60 °C. Stir the mixture for 30 minutes to form
the active electrophile.

Substrate Addition: Slowly add a solution of 237.5 g of (4-bromopyridin-2-yl)methanol in
DCM dropwise to the reaction mixture at -60 °C. Continue stirring at -65 °C for 1 hour.

Quenching: Add 3.5 equivalents of triethylamine (TEA) to the flask. The addition is
exothermic; control the rate to maintain the desired temperature.

Reaction Monitoring & Workup: Allow the reaction solution to warm slowly. Monitor the
reaction's progress by thin-layer chromatography (TLC). Upon completion, quench the
reaction with water.

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,
and concentrate under reduced pressure. The crude product is purified by column
chromatography to yield the target compound.

The Duality of Reactivity: A Mechanistic Overview

The synthetic power of 4-BPCA stems from its two distinct reactive centers. The aldehyde
group at the C2 position is a classic electrophile, while the C4-bromo group is a handle for
modern cross-coupling chemistry.

Caption: The two primary reactive centers of 4-Bromopyridine-2-carbaldehyde.

Transformations at the Aldehyde Moiety

The aldehyde group is a versatile functional handle for chain extension and functionalization.

A. Reduction to Alcohol
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The aldehyde can be cleanly reduced to (4-bromopyridin-2-yl)methanol using mild reducing
agents like sodium borohydride (NaBHa). This transformation is often a necessary step to
install a different functional group or to modulate the electronic properties of the molecule.

B. Nucleophilic Addition and Condensation

The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of
nucleophiles.[1]

e Grignard & Organolithium Reagents: Enable the formation of secondary alcohols.
o Wittig Reaction: Allows for the installation of a carbon-carbon double bond.

e Condensation with Amines: Forms Schiff bases (imines), which are valuable intermediates
for synthesizing complex amines via subsequent reduction.

The Gateway to Complexity: Reactions at the C4-
Position

The true power of 4-BPCA as a building block is realized through reactions that displace the
C4-bromo substituent. The electron-deficient nature of the pyridine ring makes this position an
excellent substrate for palladium-catalyzed cross-coupling reactions.[2]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between 4-
BPCA and various organoboron reagents.[10] This reaction is fundamental in medicinal
chemistry for constructing biaryl structures, which are common motifs in pharmacologically
active compounds.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-4-bromopyridine-2-carbaldehyde-in-modern-chemical-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-4-bromopyridine-2-carbaldehyde-in-modern-drug-discovery-qc
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b130245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Suzuki-Miyaura Catalytic Cycle
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
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Experimental Protocol: Suzuki-Miyaura Coupling of 4-BPCA

Reaction Setup: To an oven-dried Schlenk flask, add 4-BPCA (1.0 equiv.), the desired
boronic acid or ester (1.2 equiv.), and a base such as K2COs or Cs2COs (2.0-3.0 equiv.).

o Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%) to the flask.

e Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene).
Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.

e Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the
reaction progress by TLC or LC-MS.

o Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate,
and wash with water and brine.

 Purification: Dry the organic layer over Na2SQOa4, concentrate, and purify the residue by flash
column chromatography.

B. Sonogashira Coupling: C(sp?)-C(sp) Bond Formation

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the C4 position of
the pyridine ring.[11][12] This reaction is invaluable for synthesizing conjugated enynes and
arylalkynes, which are important precursors for pharmaceuticals and organic materials.[11][13]
The reaction typically requires both a palladium catalyst and a copper(l) co-catalyst.[14]

C. Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[15]
[16] It facilitates the coupling of 4-BPCA with a vast range of primary and secondary amines.
The choice of palladium precursor and, critically, the phosphine ligand is key to achieving high
yields and broad substrate scope.[17][18]

Experimental Protocol: Buchwald-Hartwig Amination of 4-BPCA[19]

o Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with 4-BPCA (1.0
equiv.), the desired amine (1.2-1.5 equiv.), a strong, non-nucleophilic base such as sodium
tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu) (1.4 equiv.), a palladium catalyst
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(e.g., Pdz(dba)s, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4
mol%).

e Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

o Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C. Monitor the reaction by
TLC or LC-MS.

o Workup: Upon completion, cool the mixture, filter through a pad of Celite to remove
palladium residues, and rinse with an appropriate solvent.

 Purification: Concentrate the filtrate and purify the crude product by column chromatography
or crystallization.

Applications in Medicinal Chemistry and Beyond

The derivatives of 4-BPCA are prevalent in modern research. Its ability to serve as a scaffold
for constructing complex molecules makes it indispensable.

e Pharmaceutical Intermediates: It is a key building block for synthesizing novel drug
candidates targeting a range of conditions, from neurological disorders to infectious
diseases.[1][2] It has been used to prepare curcumin analogues and 1,4-dihydropyridine
calcium antagonists.[20]

o Materials Science: The rigid, functionalizable pyridine core is useful for creating dyes,
photosensitive materials, and ligands for catalysis.[3]
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Derivative Class Synthetic Method Potential Application

L . . Biaryl scaffolds for kinase
4-Aryl-2-formylpyridines Suzuki Coupling 0
inhibitors

Conjugated materials, natural

4-Alkynyl-2-formylpyridines Sonogashira Coupling )
product synthesis
) o ] Pharmacophores for receptor
4-Amino-2-formylpyridines Buchwald-Hartwig o
binding
(4-substituted-pyridin-2- ) Ligand synthesis, further
Aldehyde Reduction ] o
yl)methanols functionalization

Safety and Handling

4-Bromopyridine-2-carbaldehyde is a hazardous substance and must be handled with
appropriate care.

e Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious
eye irritation. May cause respiratory irritation.[3][7]

e Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
Avoid generating dust.

Conclusion

4-Bromopyridine-2-carbaldehyde is a testament to the power of strategic functionalization in
molecular design. Its dual reactivity allows for a modular and convergent approach to the
synthesis of complex molecular architectures. By understanding the distinct reactivity of its
aldehyde and bromo-substituted positions, chemists can unlock a vast chemical space,
accelerating the discovery and development of new pharmaceuticals, materials, and chemical

tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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